![molecular formula C9H13BrO2 B12839780 1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one CAS No. 88888-28-2](/img/structure/B12839780.png)
1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-methoxybicyclo[222]octan-2-one is an organic compound characterized by a bicyclic structure with a bromine atom and a methoxy group attached to the octane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one typically involves the bromination of 4-methoxybicyclo[2.2.2]octan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the bicyclic structure can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents.
Major Products
Substitution: Formation of 4-methoxybicyclo[2.2.2]octan-2-one derivatives with different functional groups.
Oxidation: Formation of 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Formation of 4-methoxybicyclo[2.2.2]octan-2-ol.
Scientific Research Applications
1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the methoxy group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-methylbicyclo[2.2.2]octane
- 1-Methoxy-4-methylbicyclo[2.2.2]octane
- 1-Bromo-4-hydroxybicyclo[2.2.2]octan-2-one
Uniqueness
1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one is unique due to the presence of both a bromine atom and a methoxy group on the bicyclic structure. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers a distinct set of properties that can be leveraged in synthetic chemistry and biological research.
Properties
CAS No. |
88888-28-2 |
|---|---|
Molecular Formula |
C9H13BrO2 |
Molecular Weight |
233.10 g/mol |
IUPAC Name |
1-bromo-4-methoxybicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C9H13BrO2/c1-12-8-2-4-9(10,5-3-8)7(11)6-8/h2-6H2,1H3 |
InChI Key |
QSSKRBOYHJJXKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(CC1)(C(=O)C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


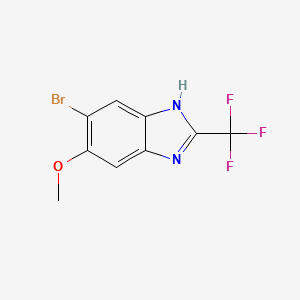
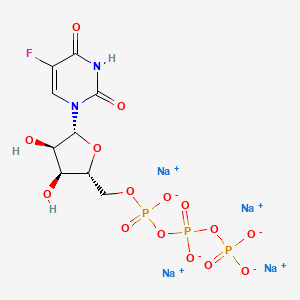
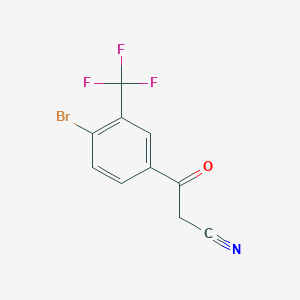
![7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12839726.png)
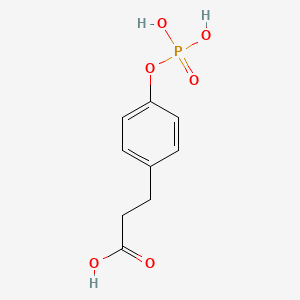
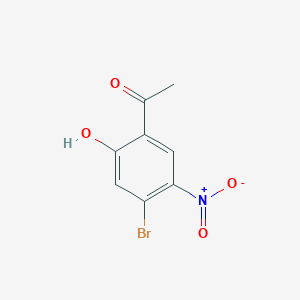
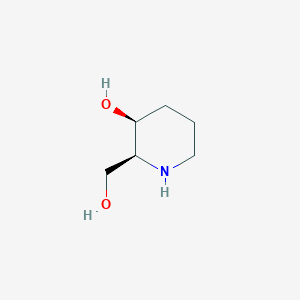
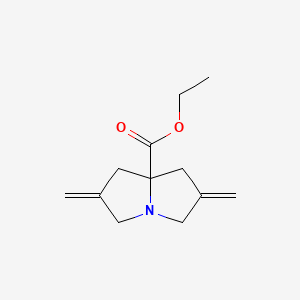
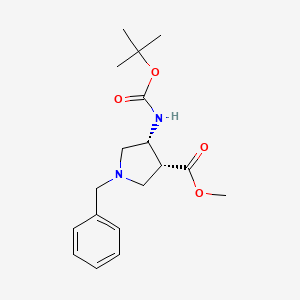
![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)
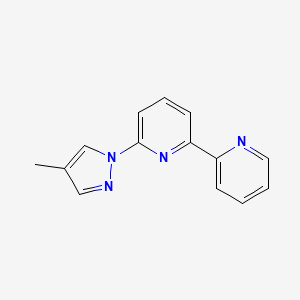
![2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine](/img/structure/B12839765.png)
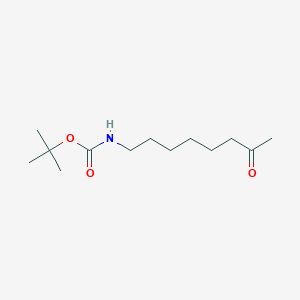
![3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid](/img/structure/B12839774.png)
